2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
Beschreibung
This compound features a 4-fluorophenyl group linked to an acetamide core, which is further connected via a methylene bridge to a 2-methoxy-2,3-dihydro-1H-inden moiety.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(11-15-4-2-3-5-16(15)12-19)13-21-18(22)10-14-6-8-17(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTIUOFTKJJXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Acyl Substitution via Acid Chloride Intermediate
A widely employed method involves the reaction of 4-fluorophenylacetyl chloride with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine. The acid chloride is typically prepared by treating 4-fluorophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–25°C. Subsequent amidation is conducted in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts:
$$
\text{4-Fluorophenylacetic acid} + \text{SOCl}2 \rightarrow \text{4-Fluorophenylacetyl chloride} + \text{SO}2 + \text{HCl}
$$
$$
\text{4-Fluorophenylacetyl chloride} + \text{(2-Methoxyindan-2-yl)methylamine} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Et}3\text{NH}^+ \text{Cl}^-
$$
This method yields the product in 68–75% efficiency after recrystallization from ethyl acetate/n-heptane.
Coupling Agent-Mediated Amide Bond Formation
Alternative protocols utilize carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with hydroxybenzotriazole (HOBt) as an additive. The reaction proceeds under mild conditions (0–25°C) in aprotic solvents like dichloromethane or tetrahydrofuran (THF):
$$
\text{4-Fluorophenylacetic acid} + \text{DCC} + \text{HOBt} \rightarrow \text{Active ester intermediate}
$$
$$
\text{Active ester} + \text{(2-Methoxyindan-2-yl)methylamine} \rightarrow \text{Target Compound} + \text{DCU}
$$
This approach achieves higher yields (82–88%) but requires meticulous purification to remove dicyclohexylurea (DCU) byproducts.
Solid-Phase Synthesis for High-Throughput Production
Recent advancements involve immobilizing the amine component on Wang resin, followed by sequential coupling with 4-fluorophenylacetic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Cleavage from the resin with trifluoroacetic acid (TFA) yields the pure product (≥95% HPLC purity), facilitating rapid screening of derivatives.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may promote epimerization at the indene’s stereocenter. Nonpolar solvents like n-heptane minimize side reactions but require elevated temperatures (80–100°C). A balance is achieved using dichloromethane at 25°C, providing optimal solubility and stereochemical integrity.
Catalytic and Stoichiometric Considerations
Substoichiometric amounts of 4-dimethylaminopyridine (DMAP) accelerate acyl transfer reactions by 30–40%. Conversely, excess amine (1.5 equiv.) ensures complete conversion of the acid chloride, mitigating dimerization.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
- δ 7.45–7.32 (m, 2H, Ar–H), 7.15–7.08 (m, 2H, Ar–H), 4.01 (s, 2H, CH₂CO), 3.72 (s, 3H, OCH₃), 3.25–3.18 (m, 2H, indane CH₂), 2.95–2.88 (m, 2H, indane CH₂), 2.50–2.42 (m, 1H, indane CH), 1.95–1.85 (m, 2H, indane CH₂).
IR (KBr):
- 3280 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O), 1510 cm⁻¹ (C–F), 1245 cm⁻¹ (C–O–C).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (R)-configuration at the indane’s methoxy-bearing carbon. The acetamide moiety adopts a planar geometry, with intermolecular hydrogen bonds stabilizing the crystal lattice.
Industrial-Scale Production and Challenges
Continuous Flow Synthesis
Microreactor systems enable precise control over residence time (5–10 min) and temperature (50°C), achieving 90% conversion with 99% regioselectivity.
Byproduct Management
The primary impurity, 4-fluorophenylacetic acid dimer, is removed via aqueous sodium bicarbonate washes or chromatography on silica gel (hexane/ethyl acetate, 7:3).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indene moieties.
Reduction: Reduction reactions could target the carbonyl group in the acetamide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structural features to 2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide exhibit significant anticancer properties. For instance, derivatives of phenylacetamides have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell proliferation and survival.
Case Study:
A study focusing on phenylacetamide derivatives demonstrated that modifications in the side chains could enhance their anticancer activity. The compound was tested against several tumor cell lines, showing varying degrees of cytotoxicity with IC50 values ranging from 10 to 50 µM, indicating its potential as a lead compound for further development .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
In vitro assays revealed that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 32 µg/mL. These findings support further investigation into its potential as an antimicrobial agent .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the acetamide bond followed by selective fluorination and alkylation processes.
Synthesis Overview:
- Starting Material: The synthesis begins with commercially available intermediates.
- Reactions: Key reactions include nucleophilic substitutions and coupling reactions.
- Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.
The biological activities of this compound have been characterized through various assays:
| Activity | Tested Pathogen/Cell Line | MIC/IC50 (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | Various Tumor Cell Lines | 10 - 50 | Significant cytotoxicity observed |
| Antimicrobial | Staphylococcus aureus | 32 | Bacteriostatic effects noted |
| Antimicrobial | Escherichia coli | 32 | Moderate activity |
Future Research Directions
Future research should focus on:
- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its biological effects.
- Structural Optimization: Modifying the molecular structure to enhance potency and selectivity against target pathogens or cancer cells.
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following compounds share the acetamide backbone but differ in substituents and functional groups, leading to variations in physicochemical and biological properties:
N-(2,3-Dihydro-1H-Inden-5-yl)-2-(2-Fluorophenoxy)Acetamide (CAS 438473-52-0)
- Key Features: Fluorophenoxy group replaces the fluorophenyl; inden substitution at position 4.
- Implications: The ether linkage (phenoxy) may reduce metabolic stability compared to the direct fluorophenyl attachment in the target compound. Positional isomerism (inden-5-yl vs. inden-2-yl) could alter steric interactions in binding pockets .
N-((2-Methoxy-2,3-Dihydro-1H-Inden-2-yl)Methyl)-2-(2-Methoxyphenoxy)Acetamide
- Key Features: Methoxyphenoxy group instead of fluorophenyl.
- Implications : Increased electron density from the methoxy group may enhance solubility but reduce affinity for hydrophobic targets. Retains the methoxy-indenyl motif, suggesting similar metabolic pathways .
2-((3-Cyanopyridin-2-yl)Oxy)-N-(4-Fluorophenyl)Acetamide (LBJ-01)
- Key Features: Cyanopyridinyloxy group attached to acetamide; fluorophenyl retained.
N-[2-[(4-Fluorophenyl)Methylene]-2,3-Dihydro-4-Methyl-1-Oxo-1H-Inden-5-yl]Acetamide (CAS 851107-72-7)
- Key Features : Fluorophenyl linked via methylene to a keto-inden core.
Data Table: Structural and Functional Comparison
*Estimated based on molecular formula.
Research Findings and Mechanistic Insights
- Fluorophenyl vs. Fluorophenoxy: Compounds with direct fluorophenyl attachments (e.g., target compound, LBJ-01) may exhibit stronger hydrophobic interactions compared to ether-linked analogs (e.g., CAS 438473-52-0) .
- Heteroaromatic Substitutions: Cyanopyridine (LBJ-01) and triazole () derivatives show enhanced bioactivity in enzyme inhibition, suggesting that introducing heterocycles to the target compound could improve efficacy .
- Methoxy Group Impact : The 2-methoxy group on the inden ring (target compound) may confer metabolic resistance compared to unsubstituted indenyl analogs, as methoxy groups are less prone to oxidation .
Biologische Aktivität
2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound notable for its potential biological activities. This compound features a fluorophenyl group and an indene derivative, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential and applications.
The compound's structure can be described by the following chemical formula:
Structural Characteristics
- IUPAC Name : 2-(4-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
- InChI Key : GNTIUOFTKJJXAR-UHFFFAOYSA-N
- Molecular Weight : 315.37 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorine atom in this compound is expected to enhance its stability and binding affinity compared to non-fluorinated analogs.
Antimicrobial Activity
Studies on related compounds suggest that this compound may possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15.625 | Antistaphylococcal |
| Compound B | 62.5 | Antienterococcal |
The proposed mechanism of action for compounds in this class often involves:
- Inhibition of Protein Synthesis : This leads to bactericidal effects.
- Disruption of Nucleic Acid and Peptidoglycan Production : These processes are crucial for bacterial growth and replication.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of acetamides against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting a promising alternative for treating resistant infections.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on fluorinated acetamides, revealing that the introduction of fluorine significantly improved antibacterial activity. The study highlighted the importance of the indene moiety in enhancing bioactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via amide bond formation between 2-(4-fluorophenyl)acetic acid derivatives and (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCI) and optimization of solvent (e.g., DMF or DCM), temperature (20–40°C), and stoichiometry. Purification often involves column chromatography or recrystallization. Monitoring via TLC and HPLC ensures reaction completion .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (as in ) resolves stereochemistry and solid-state conformation .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Answer : Initial screens include:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Controls (e.g., DMSO vehicle) and dose-response curves (1 nM–100 µM) are critical to validate activity .
Q. How does the fluorophenyl moiety influence the compound’s physicochemical properties?
- Answer : The electron-withdrawing fluorine atom enhances metabolic stability by reducing oxidative metabolism. It also increases lipophilicity (logP ~2.5–3.0), impacting membrane permeability. Computational tools like MarvinSketch predict pKa (~9–10 for the amide) and solubility (<50 µM in aqueous buffers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays.
- Orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric methods.
- Purity verification : Use HPLC (≥95% purity) to exclude batch-specific impurities .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Answer : To improve bioavailability:
- Prodrug modification : Esterify the acetamide to enhance solubility.
- Formulation : Use nanocarriers (e.g., liposomes) or co-solvents (PEG 400).
- Metabolic stability : Assess liver microsome clearance and introduce steric hindrance near labile groups (e.g., methoxy substitution). Pharmacokinetic parameters (t½, Cmax) are validated via LC-MS/MS in rodent plasma .
Q. How can computational modeling predict target interactions and guide SAR studies?
- Answer : Molecular docking (AutoDock Vina) identifies binding poses in protein active sites (e.g., COX-2 or EGFR). Molecular Dynamics (MD) simulations (AMBER/GROMACS) assess stability of ligand-receptor complexes. QSAR models prioritize substituents (e.g., replacing methoxy with ethoxy) to enhance affinity .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Answer : Techniques include:
- Cryo-EM/TEM : Visualize interactions with cellular membranes.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to purified targets.
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment (e.g., RNA-seq, SILAC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
